U-62066, also known as Spiradoline mesylate salt, is a synthetic arylcyclohexylamine classified as a selective kappa-opioid receptor agonist. [] This selectivity means it primarily activates the kappa-opioid receptor subtype within the opioid receptor family. [] U-62066 is frequently employed in scientific research as a pharmacological tool to investigate the roles and functions of kappa-opioid receptors in various physiological and behavioral processes. [, , , , , ] This includes areas such as pain perception, feeding behavior, motor coordination, and adrenal gland function. [, , , , ]
While the provided papers do not detail a specific synthesis procedure for U-62066, a closely related compound, PD117302, acts as a structural basis for highly selective kappa-opioid analgesics. [] This synthesis involves regio- and stereoselective substitutions in the cyclohexyl ring, particularly at the C-4 and C-5 positions. [] Modifications include incorporating methyl ether and spiro tetrahydrofuran groups, with optimal mu/kappa-receptor selectivity achieved when the oxygen atom of these groups is linked to the equatorial C-4 position. [] This suggests that U-62066's synthesis likely involves similar strategies, manipulating substituents on the arylcyclohexylamine scaffold to achieve desired pharmacological properties.
U-62066 exerts its effects by acting as a selective agonist of kappa-opioid receptors. [] Upon binding to these receptors, it mimics the actions of endogenous kappa-opioid peptides like dynorphin, initiating a cascade of intracellular signaling events. [, ] This typically involves the inhibition of adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulating ion channel activity. [, ] These downstream effects contribute to the diverse physiological responses observed following U-62066 administration, such as antinociception, feeding behavior modulation, and motor incoordination. [, , , ]
U-62066 serves as a valuable tool in investigating the role of kappa-opioid receptors in pain pathways. Research indicates that while it exhibits analgesic effects in some models, it differs from classic narcotic analgesics in its spinal cord actions. [] Notably, it increases the thresholds for nociceptive neuron responses to noxious stimuli in the spinal cord without altering maximal responses, suggesting a distinct mechanism from traditional opioids. [] Furthermore, U-62066 plays a role in understanding placenta ingestion's impact on pain perception. [, ] Studies demonstrate that ingesting placenta enhances delta- and kappa-opioid antinociception while suppressing mu-opioid antinociception. [, ] This suggests that U-62066 may contribute to the naturally occurring pain relief associated with placentophagia.
U-62066's effects on feeding behavior are explored in various animal models. Research in chicks shows that it stimulates food intake in a dose-dependent manner, similar to delta-opioid receptor agonists. [] These findings suggest that kappa-opioid receptors, targeted by U-62066, play a crucial role in regulating feeding behavior alongside other opioid receptor subtypes.
Studies utilizing U-62066 have provided insights into the involvement of cerebellar kappa-opioid receptors in motor coordination. Research shows that its administration into the cerebellum accentuates ethanol-induced motor incoordination in mice. [] This effect is reversed by kappa-opioid receptor antagonists, highlighting the specific involvement of this receptor subtype in modulating motor control.
U-62066 is employed to investigate the role of kappa-opioid receptors in regulating the adrenal medulla's response to hypoxia. [] Research reveals that it suppresses the hypoxia-evoked catecholamine secretion from the adrenal gland by acting on calcium and potassium channels in chromaffin cells. [] These findings suggest a potential role for kappa-opioid receptors in modulating the adrenal response to low oxygen conditions.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2